

Application Notes and Protocols for In Vitro Susceptibility Testing of BRL-42715

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214

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Introduction

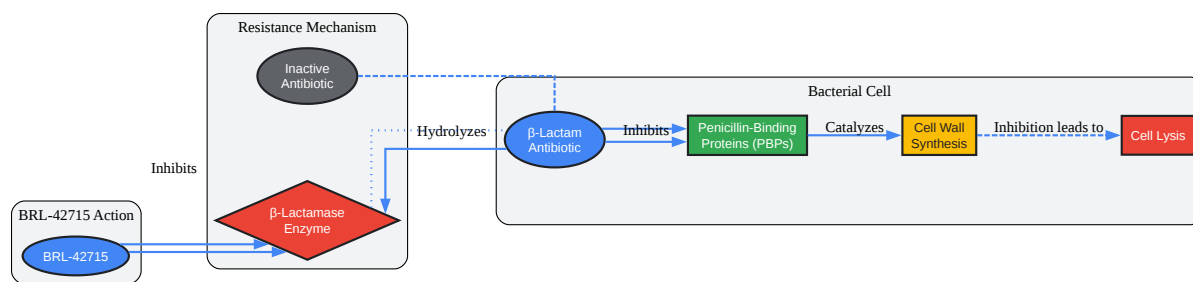
BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent inhibitor of a wide array of bacterial β -lactamases.^[1] These enzymes are a primary mechanism of resistance to β -lactam antibiotics in many clinically significant bacteria. **BRL-42715** demonstrates potent inhibition against various β -lactamases, including plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes found in species such as *Enterobacter*, *Citrobacter*, and *Serratia*.^[1] Its primary utility lies in its ability to potentiate the activity of β -lactamase-susceptible antibiotics, such as amoxicillin, against resistant bacterial strains.^{[1][2]}

These application notes provide detailed protocols for the in vitro susceptibility testing of **BRL-42715** in combination with a partner β -lactam antibiotic, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

BRL-42715 functions as a β -lactamase inhibitor. β -lactamase enzymes hydrolyze the amide bond in the β -lactam ring of susceptible antibiotics, rendering them inactive. **BRL-42715** irreversibly binds to the active site of these enzymes, preventing the degradation of the partner

β -lactam antibiotic, which can then exert its bactericidal activity on the bacterial cell wall synthesis machinery.



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Caption: Mechanism of action of **BRL-42715** in overcoming β -lactamase mediated resistance.

Data Presentation

The following tables summarize the potentiation effect of **BRL-42715** on amoxicillin against various β -lactamase-producing organisms.

Table 1: Amoxicillin MICs for β -Lactamase-Producing Enterobacteriaceae in the Presence of **BRL-42715** and Clavulanic Acid[[1](#)]

Organism Group	Amoxicillin MIC50 (µg/mL)	Amoxicillin + 1 µg/mL BRL-42715 MIC50 (µg/mL)	Amoxicillin + 5 µg/mL Clavulanic Acid MIC50 (µg/mL)
Enterobacteriaceae (n=412)	>128	2	8
Cefotaxime-susceptible Citrobacter & Enterobacter (n=48)	>128	2	Not Reported
Cefotaxime-resistant Citrobacter & Enterobacter (n=25)	>128	8	Not Reported

Table 2: Effect of **BRL-42715** on Amoxicillin MICs for Various Bacterial Groups[2]

Organism Group	Amoxicillin MIC Range (µg/mL)	Amoxicillin + 1-5 µg/mL BRL-42715 MIC Range (µg/mL)
Methicillin-susceptible Staphylococcus aureus (n=104)	8 to >32	≤0.06
Gram-negative bacteria (including Klebsiella, Enterobacter, Citrobacter, Morganella, Serratia, Acinetobacter, and Aeromonas)	>32	≤8.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on CLSI guidelines for broth microdilution testing.

Objective: To determine the MIC of a β -lactam antibiotic in combination with a fixed concentration of **BRL-42715**.

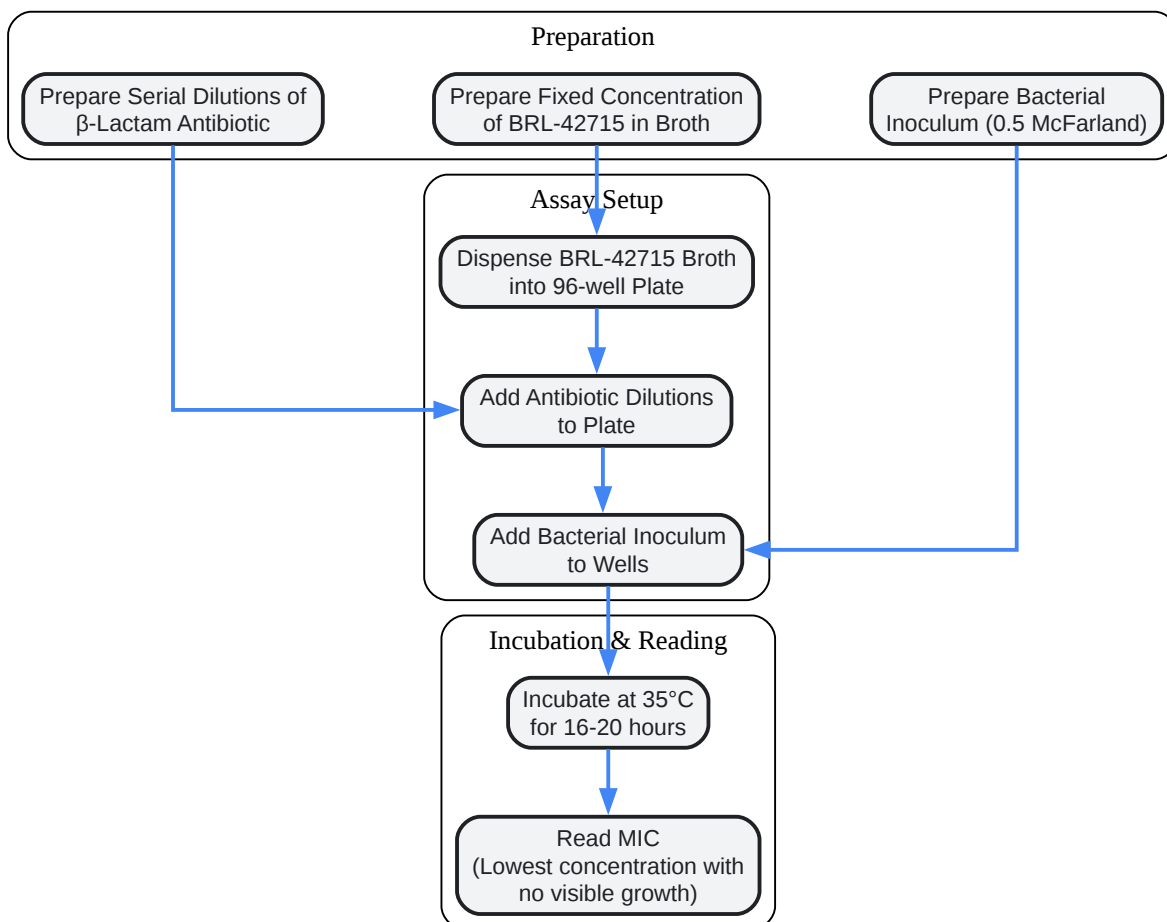
Materials:

- **BRL-42715**
- Partner β -lactam antibiotic (e.g., Amoxicillin)
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
- Spectrophotometer
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of the β -lactam antibiotic and **BRL-42715** in an appropriate solvent.
 - Prepare a working solution of **BRL-42715** at twice the desired final fixed concentration (e.g., for a final concentration of $1\text{ }\mu\text{g/mL}$, prepare a $2\text{ }\mu\text{g/mL}$ working solution in CAMHB).
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
 - Inoculate the colonies into a tube containing 5 mL of CAMHB.

- Incubate the broth culture at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ until it reaches the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Plate Preparation:
 - In a 96-well plate, perform serial two-fold dilutions of the β -lactam antibiotic in CAMHB containing the fixed concentration of **BRL-42715**.
 - The final volume in each well should be 50 μL .
 - Add 50 μL of the prepared bacterial inoculum to each well.
 - Include a growth control well (CAMHB with **BRL-42715** and inoculum, no antibiotic) and a sterility control well (CAMHB with **BRL-42715** only).
- Incubation:
 - Incubate the microtiter plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the Results:
 - The MIC is the lowest concentration of the β -lactam antibiotic that completely inhibits visible growth of the organism.



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Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

This protocol provides a method to assess the bactericidal or bacteriostatic activity of **BRL-42715** in combination with a β -lactam antibiotic over time.

Objective: To evaluate the rate of bacterial killing by a β -lactam antibiotic in the presence of **BRL-42715**.

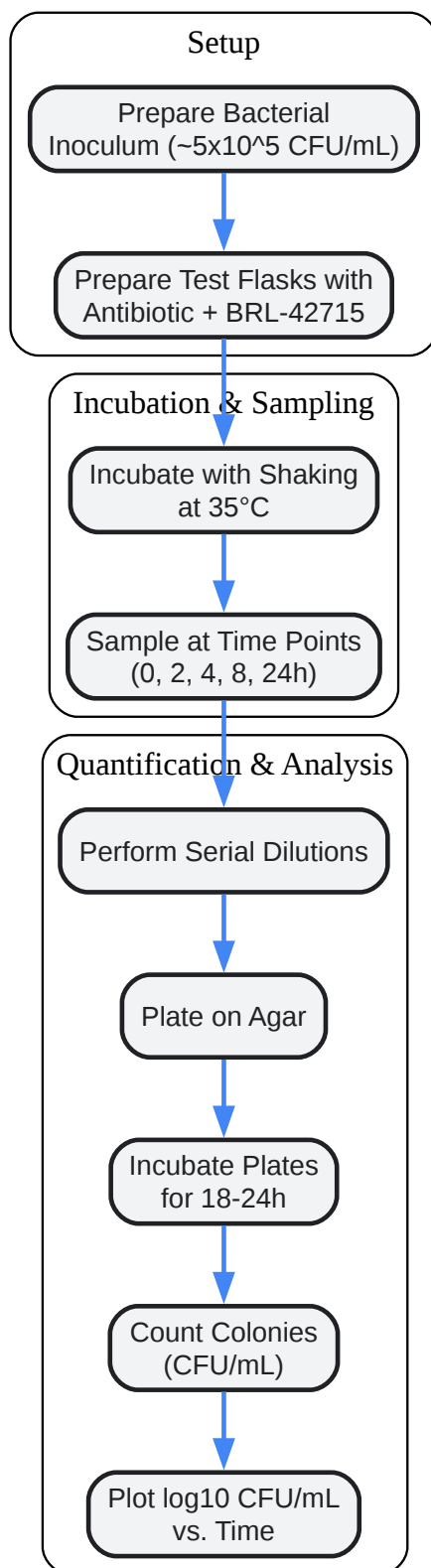
Materials:

- All materials listed for the MIC assay.
- Sterile test tubes or flasks.
- Shaking incubator.
- Agar plates (e.g., Tryptic Soy Agar).
- Colony counter.

Procedure:

- Preparation:
 - Prepare bacterial inoculum as described for the MIC assay, with a final target starting concentration of $\sim 5 \times 10^5$ CFU/mL in test flasks.
 - Prepare flasks containing CAMHB with the β -lactam antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) and a fixed concentration of **BRL-42715**.
 - Include a growth control flask (inoculum only) and a drug-only control flask (inoculum with **BRL-42715** only).
- Incubation and Sampling:
 - Incubate all flasks at $35^\circ\text{C} \pm 2^\circ\text{C}$ with agitation.
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting:
 - Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
 - Plate a specific volume (e.g., 100 μL) of appropriate dilutions onto agar plates.

- Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours.
- Data Analysis:
 - Count the colonies on plates with 30-300 colonies and calculate the CFU/mL for each time point.
 - Plot the \log_{10} CFU/mL versus time for each antibiotic concentration.
 - A bactericidal effect is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a < 3 - \log_{10} reduction.



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Caption: Workflow for the time-kill kinetics assay.

Quality Control

Standard ATCC quality control strains should be included with each batch of susceptibility tests. The resulting MICs should fall within the acceptable ranges as defined by CLSI or EUCAST for the specific β -lactam antibiotic being tested. While specific QC ranges for **BRL-42715** combinations are not established, monitoring the performance with reference strains is essential for ensuring the validity of the results.

Conclusion

BRL-42715 is a highly effective β -lactamase inhibitor that can restore the activity of β -lactam antibiotics against many resistant bacterial strains. The provided protocols, based on internationally recognized standards, offer a framework for the in vitro evaluation of **BRL-42715**'s efficacy. Adherence to these standardized methods is crucial for generating reproducible and comparable data in research and drug development settings.

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References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of BRL-42715]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564214#brl-42715-in-vitro-susceptibility-testing-protocols]

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